N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE
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Overview
Description
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and sulfonylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide.
Coupling with the methoxyphenyl derivative: The sulfonamide is then coupled with 2-methoxyphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The sulfonylamino group plays a crucial role in binding to the active site of the target protein, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide
- 3-(trifluoromethyl)phenyl N-(2-ethylphenyl)carbamate
Uniqueness
N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE is unique due to the presence of both methoxy and sulfonylamino groups, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O4S/c1-30-19-8-3-2-7-18(19)25-20(27)14-9-11-16(12-10-14)26-31(28,29)17-6-4-5-15(13-17)21(22,23)24/h2-13,26H,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIWVCKJLMIWQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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